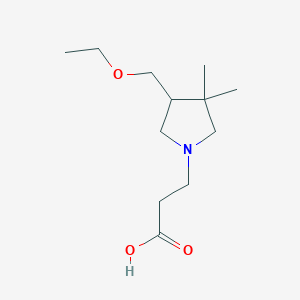
4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid
Übersicht
Beschreibung
4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid (4-AOTBA) is an important organic compound that has been used in a wide range of scientific research applications. It is a derivative of thiazole, a heterocyclic compound composed of four carbon atoms, two nitrogen atoms, and one sulfur atom. 4-AOTBA is a colorless solid at room temperature and is soluble in water and organic solvents. Its structure is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Derivatives : This compound has been utilized in the synthesis of various derivatives, such as methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives. These derivatives have been synthesized using multiple-step procedures and studied for their antiproliferative activity (Yurttaş et al., 2022).
Molecular Docking and Spectroscopic Studies : Investigations have been conducted on the molecular docking, vibrational, structural, and electronic properties of similar compounds. These studies include the analysis of hyper-conjugative interactions, charge delocalization, and nonlinear optical materials potential (Vanasundari et al., 2018).
Biological and Medicinal Applications
Antimicrobial Activity : Several studies have focused on the antimicrobial properties of this compound and its derivatives. For instance, the synthesis of 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and related compounds has been explored, with some exhibiting moderate antimicrobial activity (Verma et al., 2003).
Applications in Alzheimer's Disease Research : A novel fluorescent probe for β-amyloids has been synthesized using this compound, highlighting its potential in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Role in Nitrogen Heterocycles Synthesis : Nitrogen heterocycles, which include 1, 3, 4-thiadiazole containing compounds, have been synthesized using derivatives of this compound. These compounds exhibit diverse biological activities, including antibacterial, anticancer, and antifungal properties (Ameen & Qasir, 2017).
Wirkmechanismus
Target of Action
The primary target of 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid is the β3 adrenergic receptor located in the detrusor muscle in the bladder . This receptor plays a crucial role in controlling bladder function.
Mode of Action
This compound activates the β3 adrenergic receptor . This activation leads to muscle relaxation and an increase in bladder capacity .
Result of Action
The activation of the β3 adrenergic receptor by this compound results in the relaxation of the detrusor muscle and an increase in bladder capacity . This can alleviate the symptoms of overactive bladder syndrome, including frequent urination, urgency, and incontinence.
Eigenschaften
IUPAC Name |
4-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-6(13)3-5-4-17-9(11-5)12-7(14)1-2-8(15)16/h4H,1-3H2,(H2,10,13)(H,15,16)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXALLIUFRQMMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)CCC(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481360.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)



![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)


![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)